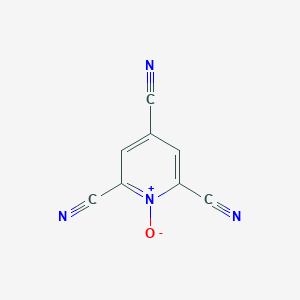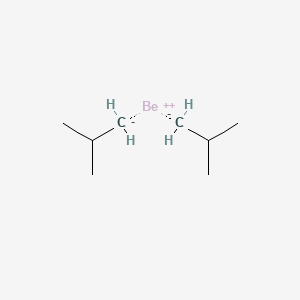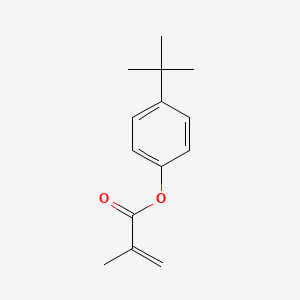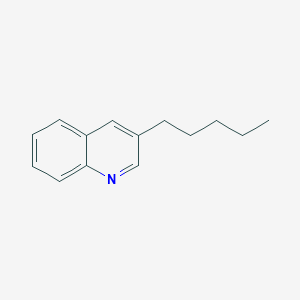![molecular formula C11H13N4O5PS B14709417 2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide CAS No. 23526-12-7](/img/structure/B14709417.png)
2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide is a complex organic compound with a unique structure that combines elements of purine, furan, and dioxaphosphorin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring, the introduction of the methylthio group, and the construction of the furodioxaphosphorin ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
化学反应分析
Types of Reactions
2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce analogs with different functional groups.
科学研究应用
2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are known to be effective.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are the subject of ongoing research.
相似化合物的比较
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane 2-oxide: A related compound used in esterification reactions and cyclic phosphate synthesis.
2-Methoxy-1,3,2-dioxaphospholane 2-oxide: Another similar compound with applications in organic synthesis.
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-oxide: Used in various chemical reactions due to its unique properties.
Uniqueness
What sets 2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide apart from these similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties
属性
CAS 编号 |
23526-12-7 |
|---|---|
分子式 |
C11H13N4O5PS |
分子量 |
344.29 g/mol |
IUPAC 名称 |
2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide |
InChI |
InChI=1S/C11H13N4O5PS/c1-22-11-9-10(12-4-13-11)15(5-14-9)8-2-6-7(19-8)3-18-21(16,17)20-6/h4-8H,2-3H2,1H3,(H,16,17) |
InChI 键 |
OGBZRTCEATWSNP-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=NC2=C1N=CN2C3CC4C(O3)COP(=O)(O4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)
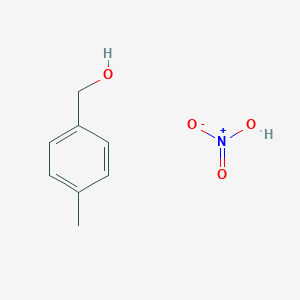


![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)

![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
